
Beta-Amyloid (9-27)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Amyloid (9-27) is a useful research compound. Molecular weight is 2176.4. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (9-27) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (9-27) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Alzheimer's Disease Research
Aβ peptides are central to the amyloid cascade hypothesis, which posits that the accumulation of Aβ in the brain leads to neurodegeneration and cognitive decline associated with AD. Aβ(9-27) specifically has been studied for its structural properties and interactions with other proteins involved in AD pathology.
Key Findings:
- Neurotoxicity : Research indicates that certain forms of Aβ, including oligomeric species, exhibit neurotoxic effects that disrupt synaptic function and lead to neuronal death. Aβ(9-27) is implicated in these processes, contributing to our understanding of how amyloid aggregates affect neuronal health .
- Fibril Formation : Aβ(9-27) can aggregate into fibrils, a characteristic feature of amyloid plaques found in AD brains. The structural characteristics of these fibrils have been extensively studied using techniques like solid-state NMR, revealing insights into their formation and stability .
Therapeutic Applications
The development of therapies targeting Aβ has been a major focus in AD research. Aβ(9-27) serves as a model for designing drugs that can inhibit aggregation or promote clearance of amyloid plaques.
Therapeutic Strategies:
- Monoclonal Antibodies : Antibodies targeting Aβ aggregates have shown promise in clinical trials. For instance, aducanumab and lecanemab aim to reduce Aβ burden in patients with early AD by promoting clearance of plaques .
- Small Molecule Inhibitors : Compounds that inhibit the enzymes responsible for Aβ production (e.g., β-secretase inhibitors) are being investigated. These strategies aim to reduce the overall levels of Aβ(9-27) and its toxic oligomers .
Biomarker Development
Aβ(9-27) and its derivatives have potential as biomarkers for early detection and monitoring of AD progression. The ability to measure specific forms of Aβ in biological fluids could provide insights into disease status.
Biomarker Insights:
- Blood-Based Biomarkers : Recent studies suggest that plasma levels of Aβ fragments correlate with brain amyloid burden, making them potential non-invasive biomarkers for AD diagnosis .
- Imaging Techniques : Positron emission tomography (PET) imaging utilizing ligands that bind specifically to Aβ aggregates can visualize amyloid deposition in vivo, aiding in the diagnosis and monitoring of disease progression .
Case Studies and Experimental Evidence
Numerous studies have explored the implications of Aβ(9-27) through various experimental models:
Propriétés
Poids moléculaire |
2176.4 |
---|---|
Séquence |
GYEVHHQKLVFFAEDVGSN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.